molecular formula C22H29N3O2S B2372602 N-(2-cyclohex-1-en-1-ylethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950345-03-6

N-(2-cyclohex-1-en-1-ylethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B2372602
CAS No.: 950345-03-6
M. Wt: 399.55
InChI Key: YACMPKNRSMUTEF-UHFFFAOYSA-N
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Description

N-(2-cyclohex-1-en-1-ylethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C22H29N3O2S and its molecular weight is 399.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has focused on synthesizing compounds with pyrimidine, pyrazole, and thienopyrimidine moieties due to their potential insecticidal, antimicrobial, anticancer, and herbicidal activities. For example, the synthesis of pyrimidine-linked pyrazole heterocyclics showed promise for insecticidal and antimicrobial applications (Deohate & Palaspagar, 2020). Similarly, compounds featuring thienopyrimidine derivatives have been synthesized for their potential antifilarial and anticancer activities, highlighting the broad spectrum of biological activities these structural frameworks may possess (Angelo et al., 1983).

Antiproliferative and Anticancer Potential

Thienopyrimidine derivatives have been explored for their antiproliferative and anticancer properties. For instance, novel carboximidamides derived from cyanamides linked with the pyrimidine moiety have been evaluated for their anti-hyperglycemic effects, demonstrating significant potential in this area (Moustafa et al., 2021). This suggests that compounds like N-(2-cyclohex-1-en-1-ylethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide could be studied further for their potential effects on various cancer cell lines.

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds with pyrimidine and thienopyrimidine rings are critical for understanding their potential applications. Research has led to the development of methods for introducing C-substituents to the thienopyridine system, which could be applicable to the synthesis and functionalization of compounds like this compound (Klemm et al., 1984). These methods are foundational for advancing the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-14-7-8-16-17(13-14)28-22-20(16)21(27)24-18(25-22)9-10-19(26)23-12-11-15-5-3-2-4-6-15/h5,14H,2-4,6-13H2,1H3,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACMPKNRSMUTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCCC4=CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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